N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methylphenoxy)acetamide
Description
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a 3-methyl-1,2,4-oxadiazole ring linked via a methylene bridge to the acetamide backbone. The compound’s structure includes a 3-methylphenoxy group attached to the carbonyl carbon, contributing to its lipophilic character. The 1,2,4-oxadiazole moiety is notable for its metabolic stability, as observed in related compounds .
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9-4-3-5-11(6-9)18-8-12(17)14-7-13-15-10(2)16-19-13/h3-6H,7-8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCHNIXPKBBFEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=NC(=NO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(m-tolyloxy)acetamide, is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole derivatives have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They are known to target a variety of pathogens including bacteria, fungus, and plant-parasitic nematodes .
Mode of Action
1,2,4-oxadiazoles, in general, are known to interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring structure make nitrogen a stronger hydrogen bond acceptor than oxygen .
Biochemical Pathways
It’s worth noting that 1,2,4-oxadiazole derivatives have been shown to exhibit broad-spectrum agricultural biological activities , suggesting they may interact with a variety of biochemical pathways.
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is known to be a bioisostere of amide and shows better hydrolytic and metabolic stability .
Result of Action
Comparison with Similar Compounds
Structural and Functional Analogues
Cephalosporin Derivatives (Antimicrobial Agents)
- Compound 16e (): A cephalosporin derivative with a 3-methyl-1,2,4-oxadiazole substituent and dichlorophenyl group. It targets Mycobacterium tuberculosis but exhibits low synthetic yield (2%) due to structural complexity .
- Compound 16b (): Similar cephalosporin core but with a p-tolyl group, achieving a higher yield (54%). This highlights the impact of substituents on synthetic efficiency .
Key Differences :
- The target compound lacks the cephalosporin’s bicyclic β-lactam system, which is critical for bacterial cell wall inhibition.
- Both cephalosporins include sulfur atoms (5-thia-1-azabicyclo system), enhancing their antibacterial spectrum, whereas the target compound lacks sulfur .
Benzamide and Thioether Derivatives (Oncology/Virology)
- Compound 45 (): Features a benzamide scaffold with a thioether-linked 3-methyl-1,2,4-oxadiazole group. Designed for cancer and viral infections, its activity likely stems from the dichloropyridinyl and thioether motifs .
Key Similarities :
Methoxyacetamide Analog (Structural Comparison)
- Compound : N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl]-2-methoxyacetamide (C₁₈H₁₇N₃O₃). Its benzyl and methoxy groups increase molecular weight (323.35 g/mol) compared to the target compound (C₁₂H₁₄N₃O₃; ~248 g/mol), likely affecting solubility and bioavailability .
Structure-Activity Relationships (SAR)
Preparation Methods
Amidoxime Cyclization Route
- Formation of Amidoxime :
Reacting 3-methyl-5-(chloromethyl)-1,2,4-oxadiazole with hydroxylamine hydrochloride in ethanol under reflux yields the amidoxime intermediate.
$$
\text{R-CN + NH}2\text{OH·HCl} \rightarrow \text{R-C(=N-OH)NH}2 \quad
$$ - Cyclization :
Treating the amidoxime with phosphorus oxychloride (POCl₃) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) induces cyclization to form the oxadiazole ring.
$$
\text{R-C(=N-OH)NH}2 \xrightarrow{\text{POCl}3} \text{3-Methyl-1,2,4-oxadiazole} \quad
$$
Optimization Notes :
Thiosemicarbazide Route
An alternative method involves thiosemicarbazide and acyl chlorides:
- Condensation :
React thiosemicarbazide with methylchloroacetate in THF to form a thioamide intermediate. - Oxidative Cyclization :
Treat with DBDMH and KI to eliminate sulfur and form the oxadiazole ring.
$$
\text{Thioamide} \xrightarrow{\text{DBDMH/KI}} \text{3-Methyl-1,2,4-oxadiazole} \quad
$$
Table 1 : Comparison of Oxadiazole Synthesis Methods
| Method | Reagents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Amidoxime Cyclization | NH₂OH·HCl, POCl₃ | Ethanol | 65–78 | |
| Thiosemicarbazide Route | DBDMH, KI | THF | 70–85 |
Synthesis of 2-(3-Methylphenoxy)Acetyl Chloride
Phenoxyacetic Acid Formation
- Nucleophilic Substitution :
3-Methylphenol reacts with chloroacetic acid in alkaline conditions (K₂CO₃) to form 2-(3-methylphenoxy)acetic acid.
$$
\text{3-Me-C}6\text{H}4\text{OH + ClCH}2\text{COOH} \rightarrow \text{3-Me-C}6\text{H}4\text{OCH}2\text{COOH} \quad
$$ - Acid Chloride Formation :
Treat the carboxylic acid with oxalyl chloride or thionyl chloride in DCM to generate the acyl chloride.
$$
\text{R-COOH + (COCl)₂} \rightarrow \text{R-COCl} \quad
$$
Key Parameters :
Coupling of Fragments
The final step involves amide bond formation between the oxadiazole-methylamine and the acyl chloride.
Amidation Reaction
- Reaction Setup :
Combine 3-methyl-1,2,4-oxadiazole-5-methanamine with 2-(3-methylphenoxy)acetyl chloride in DMF or THF. - Base Selection :
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) neutralizes HCl, driving the reaction forward.
$$
\text{R-NH}2 + \text{R'-COCl} \xrightarrow{\text{Et}3\text{N}} \text{R-NH-CO-R'} \quad
$$
Optimization Data :
- Higher yields (80–90%) are achieved with DMF at 50–60°C.
- Prolonged reaction times (>6 hours) reduce yields due to oxadiazole ring hydrolysis.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:3) to isolate the target compound.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.21 (t, J = 7.8 Hz, 1H, Ar-H), 6.82–6.75 (m, 3H, Ar-H), 4.58 (s, 2H, CH₂), 3.92 (s, 2H, OCH₂), 2.32 (s, 3H, CH₃), 2.29 (s, 3H, CH₃).
- MS (ESI+) : m/z 261.28 [M+H]⁺.
Challenges and Mitigation Strategies
- Oxadiazole Ring Stability :
The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic or high-temperature conditions. Using anhydrous solvents and mild bases (e.g., K₂CO₃) minimizes degradation. - Byproduct Formation : Competing reactions during cyclization generate nitrile or imine byproducts. Excess hydroxylamine hydrochloride suppresses this.
Q & A
Q. How can in vitro-to-in vivo translation challenges be addressed for this compound?
- Physicochemical properties (e.g., solubility, logD) are optimized via prodrug strategies or formulation (e.g., nanoencapsulation). Pharmacokinetic studies in rodent models assess bioavailability, while toxicogenomics identify off-target effects early .
Q. Key Tables for Reference
| Property | Technique | Typical Data | Reference |
|---|---|---|---|
| Purity Verification | HPLC | >95% (Retention time: 8.2 min) | |
| Thermal Stability | DSC | Melting point: 130–150°C | |
| Isomer Ratio | ¹H NMR | 2:1 or 4:1 (depending on substituents) | |
| Proteasome Inhibition (IC₅₀) | In vitro assay | 0.5–2.0 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
